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molecular formula C8H6N2O2 B268021 1H-indazole-5-carboxylic Acid CAS No. 61700-61-6

1H-indazole-5-carboxylic Acid

Cat. No. B268021
M. Wt: 162.15 g/mol
InChI Key: MAVGBUDLHOOROM-UHFFFAOYSA-N
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Patent
US06849620B2

Procedure details

To a stirred solution of methyl 1H-indazole-5-carboxylate (500 mg, 2.84 mmol) in MeOH (15 mL) is added sodium hydroxide (20 mL of 2.5% aqueous solution). The mixture is heated at reflux for 1 h, followed by removal of the methanol in vacuo. The remaining aqueous solution is washed with EtOAc (5 mL), acidified with 1 N aqueous HCl to pH˜5-6. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 410 mg (89%) of 1H-indazole-5-carboxylic acid as a tan solid: IR (diffuse reflectance) 3290, 3115, 2964, 2954, 2813, 2606, 2557, 2505, 1687, 1627, 1321, 1274, 948, 937, 769 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4 12.7, 8.5 8.2, 7.9, 7.6.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12]C)=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[OH-].[Na+]>CO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the methanol in vacuo
WASH
Type
WASH
Details
The remaining aqueous solution is washed with EtOAc (5 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06849620B2

Procedure details

To a stirred solution of methyl 1H-indazole-5-carboxylate (500 mg, 2.84 mmol) in MeOH (15 mL) is added sodium hydroxide (20 mL of 2.5% aqueous solution). The mixture is heated at reflux for 1 h, followed by removal of the methanol in vacuo. The remaining aqueous solution is washed with EtOAc (5 mL), acidified with 1 N aqueous HCl to pH˜5-6. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 410 mg (89%) of 1H-indazole-5-carboxylic acid as a tan solid: IR (diffuse reflectance) 3290, 3115, 2964, 2954, 2813, 2606, 2557, 2505, 1687, 1627, 1321, 1274, 948, 937, 769 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4 12.7, 8.5 8.2, 7.9, 7.6.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12]C)=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[OH-].[Na+]>CO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=[O:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the methanol in vacuo
WASH
Type
WASH
Details
The remaining aqueous solution is washed with EtOAc (5 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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